molecular formula C27H21F2N3O5 B8541474 N-[3-Fluoro-4-[(7-hydroxy-6-methoxy-4-quinolinyl)oxy]phenyl]-N'-(4-fluorophenyl)-1,1-cyclopropanedicarboxamide

N-[3-Fluoro-4-[(7-hydroxy-6-methoxy-4-quinolinyl)oxy]phenyl]-N'-(4-fluorophenyl)-1,1-cyclopropanedicarboxamide

Cat. No.: B8541474
M. Wt: 505.5 g/mol
InChI Key: DBCXPLBWGBAQKL-UHFFFAOYSA-N
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Description

N-[3-Fluoro-4-[(7-hydroxy-6-methoxy-4-quinolinyl)oxy]phenyl]-N'-(4-fluorophenyl)-1,1-cyclopropanedicarboxamide is a useful research compound. Its molecular formula is C27H21F2N3O5 and its molecular weight is 505.5 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C27H21F2N3O5

Molecular Weight

505.5 g/mol

IUPAC Name

1-N'-[3-fluoro-4-(7-hydroxy-6-methoxyquinolin-4-yl)oxyphenyl]-1-N-(4-fluorophenyl)cyclopropane-1,1-dicarboxamide

InChI

InChI=1S/C27H21F2N3O5/c1-36-24-13-18-20(14-21(24)33)30-11-8-22(18)37-23-7-6-17(12-19(23)29)32-26(35)27(9-10-27)25(34)31-16-4-2-15(28)3-5-16/h2-8,11-14,33H,9-10H2,1H3,(H,31,34)(H,32,35)

InChI Key

DBCXPLBWGBAQKL-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=CN=C2C=C1O)OC3=C(C=C(C=C3)NC(=O)C4(CC4)C(=O)NC5=CC=C(C=C5)F)F

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a solution of cyclopropane-1,1-dicarboxylic acid [4-(7-benzyloxy-6-methoxy-quinolin-4-yloxy)-3-fluoro-phenyl]-amide (4-fluoro-phenyl)-amide (1.18 g, 2.0 mmol) in EtOH (20 mL) was added 1,4-cyclohexadiene (2.0 mL, 20 mmol) and 10% Pd/C (300 mg). The reaction mixture was then heated to reflux and the stirring was continued for 2 h. It was cooled to room temperature, filtered through celite and washed with MeOH. The MeOH solution was then concentrated under reduced pressure. The residue was taken into EtOAc (200 mL). The EtOAc solution washed with water, and dried over Na2SO4. Removal of the solvent under reduced pressure gave 900 mg (89%) of the crude product (90% purity by analytical HPLC), which was used in the next reaction without further purification.
Quantity
2 mL
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
300 mg
Type
catalyst
Reaction Step One

Synthesis routes and methods II

Procedure details

To a solution of the cyclopropane-1,1-dicarboxylic acid [4-(7-benzyloxy-6-methoxy-quinolin-4-yloxy)-3-fluoro-phenyl]-amide (4-fluoro-phenyl)-amide (22.4 g, 37.6 mmol) in EtOH (340 mL) was added 1,4-cyclohexadiene (35 mL, 376 mmol) and 10% Pd/C (2.08 g). The reaction mixture was then heated at 65° C. with stirring for 3 h (Caution: H2 gas is released from the reaction). It was then allowed to cool to room temperature, and filtered through celite followed by a MeOH wash. The solution was then concentrated under reduced pressure. The yellow residue was taken into EtOAc (1 L). The EtOAc solution washed with water (1×), brine (2×), dried over MgSO4 and concentrated in vacuo. Cyclopropane-1,1-dicarboxylic acid [3-fluoro-4-(7-hydroxy-6-methoxy-quinolin-4-yloxy)-phenyl]-amide (4-fluoro-phenyl)-amide was obtained as a yellow solid (17.3 g, 91.1% yield), which were carried on to the next reaction without further purification. 1H NMR (400 MHz, DMSO, d6): 10.39 (s, 1H), 10.15 (s, 1H), 10.00 (s, 1H), 8.38 (d, 1H), 7.88 (dd, 1H), 7.63 (m, 2H), 7.50 (m, 2H), 7.40 (t, 1H), 7.27 (s, 1H), 7.14 (m, 2H), 6.33 (d, 1H), 3.95 (s, 3H), 1.47 (m, 4H). LC/MS Calcd for [M+H]+ 506.2, found 506.3. Anal. HPLC: 99.4% pure.
Quantity
35 mL
Type
reactant
Reaction Step One
Name
Quantity
340 mL
Type
solvent
Reaction Step One

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